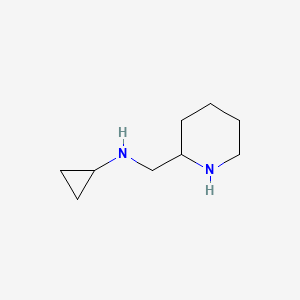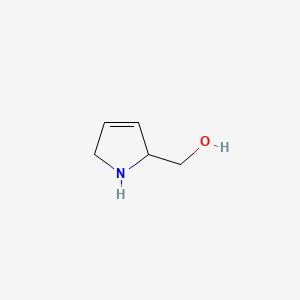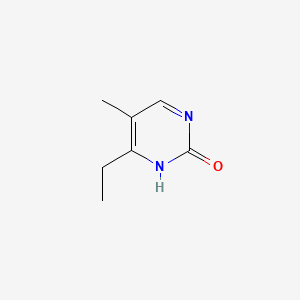
4-Ethyl-5-methylpyrimidin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-methylpyrimidin-2-ol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 4-Ethyl-5-methylpyrimidin-2-ol can be analyzed using various methods. Single-crystal X-ray diffraction (SC-XRD) analysis is commonly used to determine the structure of organic compounds . Tools like MolView can also be used to convert a drawn molecule into a 3D model .
Applications De Recherche Scientifique
Hybrid Catalysts in Medicinal Chemistry
The application of hybrid catalysts in the synthesis of complex chemical structures is crucial in medicinal chemistry. One significant application involves the development of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for the pharmaceutical industry due to their broad synthetic applications and bioavailability. These scaffolds are utilized in creating compounds with potential medicinal properties, showcasing the importance of catalysts in enhancing the efficiency and selectivity of chemical reactions. The research highlights the use of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to synthesize these scaffolds through one-pot multicomponent reactions, demonstrating the catalytic versatility in medicinal chemistry applications (Parmar, Vala, & Patel, 2023).
Pharmacogenetics in Personalized Medicine
Pharmacogenetics explores the role of genetic polymorphisms in drug response variability among individuals, offering insights into personalized medicine. A study on C677T and A1298C MTHFR polymorphisms illustrates the importance of genetic factors in the metabolism of antifolate and fluoropyrimidine-based therapies. These therapies are crucial in treating various cancers, and understanding the genetic underpinnings can lead to more effective and tailored treatments. This research underscores the potential of pharmacogenetics in optimizing therapy with specific drugs, thus reducing adverse effects and improving therapeutic outcomes (De Mattia & Toffoli, 2009).
Chemotherapy Optimization
The development of oral prodrugs of 5-fluorouracil, such as capecitabine, UFT, and S-1, represents an advancement in chemotherapy for solid tumors. These prodrugs aim to improve the therapeutic index of 5-fluorouracil by enhancing its bioavailability and reducing toxicity. The review of clinical studies on these prodrugs offers insights into their pharmacological principles, antitumor activity, and associated toxicities, highlighting the ongoing efforts to optimize chemotherapy regimens for better efficacy and patient tolerability (Malet-Martino & Martino, 2002).
Propriétés
IUPAC Name |
6-ethyl-5-methyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)4-8-7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLKSHVKRZWJRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679752 |
Source


|
| Record name | 6-Ethyl-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methylpyrimidin-2-ol | |
CAS RN |
1215295-84-3 |
Source


|
| Record name | 6-Ethyl-5-methyl-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


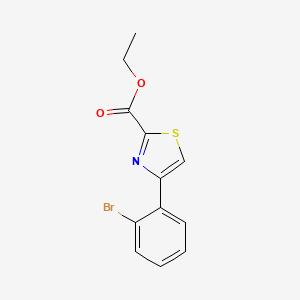


![tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B578573.png)
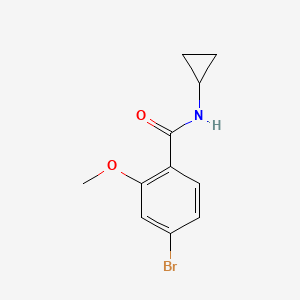

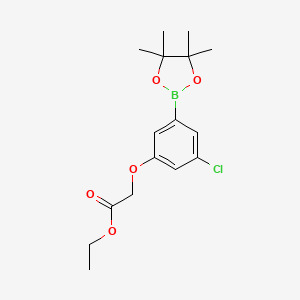
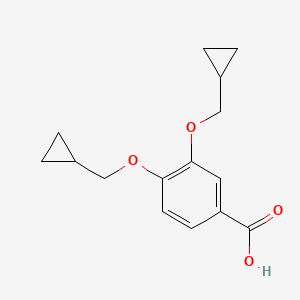

![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)
![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)
